molecular formula C16H16O4 B1303858 3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid CAS No. 886361-17-7

3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid

Cat. No. B1303858
CAS RN: 886361-17-7
M. Wt: 272.29 g/mol
InChI Key: AXWBEDNZYYTKTB-UHFFFAOYSA-N
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Description

“3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid” is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H16O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 88 - 90°C .

Scientific Research Applications

Mechanistic Insights into Lignin Acidolysis

T. Yokoyama's study on lignin model compounds, specifically focusing on β-O-4 bond cleavage during acidolysis, provides insight into the mechanisms of lignin degradation, which is crucial for understanding the chemical behavior of phenolic compounds, including 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid analogues. The research highlights the distinct reaction mechanisms based on compound structure and the influence of the γ-hydroxymethyl group, which could have implications for the synthesis and modification of related phenolic acids in lignin valorization efforts (Yokoyama, 2015).

Chlorogenic Acid: A Model for Pharmacological Research

M. Naveed et al.'s review on Chlorogenic Acid (CGA) demonstrates the vast pharmacological potential of phenolic acids. CGA's diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, provide a model for exploring similar benefits of this compound and its derivatives. This comprehensive overview suggests avenues for future research on the biological and pharmacological effects of phenolic compounds (Naveed et al., 2018).

Anticancer and Anti-inflammatory Potential

The exploration of 4′-Geranyloxyferulic acid (GOFA) by F. Epifano et al. sheds light on the anti-inflammatory and anti-tumor properties of phenolic acids. The documented protective effects on colon cancer growth and the presence in edible fruits and vegetables suggest the potential of structurally similar compounds, such as this compound, for dietary chemoprevention and therapeutic applications (Epifano et al., 2015).

Environmental and Health Implications of Phenolic Acid Derivatives

Research by D. Werner et al. on the sorption of phenoxy herbicides highlights the environmental relevance of phenolic acids, including derivatives similar to this compound. The study provides insights into the behavior of these compounds in soil and their potential impacts on environmental health, emphasizing the need for further investigation into the environmental fate and biological effects of phenolic acid derivatives (Werner et al., 2012).

Antioxidant Properties and Therapeutic Applications

The review by Cheemanapalli Srinivasulu et al. on Syringic Acid (SA) presents a comprehensive overview of the occurrence, biosynthesis, and broad spectrum of therapeutic applications of phenolic acids. The documented antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities of SA offer a framework for assessing the health benefits and therapeutic potential of this compound and its derivatives, underscoring the importance of these compounds in biomedical research and development (Srinivasulu et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-[2-(4-methoxyphenoxy)phenyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox states . Additionally, this compound can form complexes with proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of key genes, this compound can alter cellular metabolism, leading to changes in energy production and utilization. Furthermore, it may impact cell proliferation and differentiation, making it a valuable tool for studying cancer and developmental biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity and downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and subsequent changes in gene expression. Additionally, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It may undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the mitochondria, where it modulates mitochondrial function and energy production. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBEDNZYYTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273061
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-17-7
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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